molecular formula C17H19N5O2S B10989898 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide

Cat. No.: B10989898
M. Wt: 357.4 g/mol
InChI Key: AQDJYFRVVNWXML-UHFFFAOYSA-N
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Description

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide is a complex organic compound that features a triazolo-pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide typically involves multiple steps:

    Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyridazine ring.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Coupling with Butanamide: The final step involves coupling the triazolo-pyridazine intermediate with butanamide derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide is unique due to its specific combination of functional groups and its potential applications in both medicinal chemistry and materials science. Its methoxy and methylsulfanyl groups contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C17H19N5O2S/c1-24-17-10-9-15-20-19-14(22(15)21-17)7-4-8-16(23)18-12-5-3-6-13(11-12)25-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,18,23)

InChI Key

AQDJYFRVVNWXML-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CC(=CC=C3)SC)C=C1

Origin of Product

United States

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